molecular formula C20H22FNO3 B2757771 [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate CAS No. 1795031-27-4

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate

Cat. No.: B2757771
CAS No.: 1795031-27-4
M. Wt: 343.398
InChI Key: UNPNQPQWXRWQGI-UHFFFAOYSA-N
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Description

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate is a synthetic organic compound with the molecular formula C20H22FNO3 and a molecular weight of 343.398.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbutan-2-amine with methyl 2-(3-fluorophenyl)acetate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-fluorophenyl)acetate
  • [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(2-fluorophenyl)acetate
  • [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-chlorophenyl)acetate

Uniqueness

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate stands out due to its specific fluorine substitution at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs.

Properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-15(10-11-16-6-3-2-4-7-16)22-19(23)14-25-20(24)13-17-8-5-9-18(21)12-17/h2-9,12,15H,10-11,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPNQPQWXRWQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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